9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde
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Overview
Description
9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of hexadecyl groups and the formation of the dicarbaldehyde functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency. The use of automated systems and high-throughput screening can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexadecyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde
- 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde
Uniqueness
The uniqueness of 9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde lies in its specific functional groups and the arrangement of its pentacyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C82H138O2S2 |
---|---|
Molecular Weight |
1220.1 g/mol |
IUPAC Name |
9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde |
InChI |
InChI=1S/C82H138O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-81(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-67-74-76(68-73(75)79-77(81)65-71(69-83)85-79)82(78-66-72(70-84)86-80(74)78,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h65-70H,5-64H2,1-4H3 |
InChI Key |
PIVKQRJHSYXOCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)C=O)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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